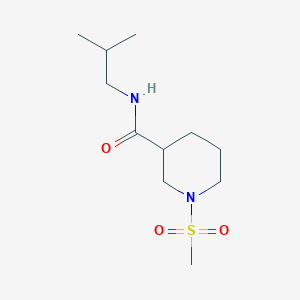![molecular formula C38H36N6O2 B11111600 4,4'-[biphenyl-4,4'-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11111600.png)
4,4'-[biphenyl-4,4'-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] is a complex organic compound characterized by its biphenyl core and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Iminomethylylidene Groups: The biphenyl core is then reacted with formaldehyde and an amine to introduce the iminomethylylidene groups.
Formation of Pyrazolone Rings: The final step involves the reaction of the intermediate with 3,4-dimethylphenylhydrazine and acetoacetic ester under acidic conditions to form the pyrazolone rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iminomethylylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the iminomethylylidene groups.
Scientific Research Applications
4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and multiple functional groups.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its multiple functional groups.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[BIPHENYL-4,4’-DIYLBIS(METHYLENE)]BIS[4,4’-BIPYRIDINIUM] DIBROMIDE
- 1,2-BIS(3,4-DIMETHYLPHENYL)ETHANE
Uniqueness
4,4’-[BIPHENYL-4,4’-DIYLBIS(IMINOMETHYLYLIDENE)]BIS[2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3{H}-PYRAZOL-3-ONE] is unique due to its combination of a biphenyl core with iminomethylylidene and pyrazolone functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C38H36N6O2 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[4-[4-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methylamino]phenyl]anilino]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C38H36N6O2/c1-23-7-17-33(19-25(23)3)43-37(45)35(27(5)41-43)21-39-31-13-9-29(10-14-31)30-11-15-32(16-12-30)40-22-36-28(6)42-44(38(36)46)34-18-8-24(2)26(4)20-34/h7-22,39-40H,1-6H3 |
InChI Key |
FFKCYSJTRDXDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)C4=CC=C(C=C4)NC=C5C(=NN(C5=O)C6=CC(=C(C=C6)C)C)C)C(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111518.png)
![2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide](/img/structure/B11111522.png)
![N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzenesulfonamide](/img/structure/B11111524.png)
![N-{2-[methyl(4-methylphenyl)amino]ethyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11111530.png)
![2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole](/img/structure/B11111532.png)

![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol](/img/structure/B11111546.png)
![3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone](/img/structure/B11111549.png)
![9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]-](/img/structure/B11111554.png)
![4-Chloro-N-({N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11111561.png)
![1-Pyridin-2-ylmethyl-3-[3-(3-pyridin-2-ylmethyl-ureido)-phenyl]-urea](/img/structure/B11111580.png)
![1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11111585.png)
![1-(4-methylbenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11111586.png)
